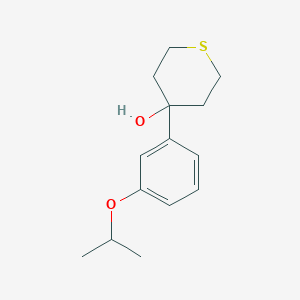

4-(3-Propan-2-yloxyphenyl)thian-4-ol

Description

Significance of Sulfur-Containing Heterocycles in Advanced Chemical Synthesis

Sulfur-containing heterocycles are cornerstone structures in modern organic chemistry, with their applications spanning pharmaceuticals, agrochemicals, and materials science. researchgate.netchemicalbook.com The inclusion of a sulfur atom within a cyclic framework imparts unique physicochemical properties to the molecule, such as specific bond angles, lengths, and electronic characteristics, which differ significantly from their carbocyclic counterparts. researchgate.netresearchgate.net These properties are often key to the biological activity or material function of the resulting compounds. researchgate.netrsc.org

The versatility of sulfur heterocycles is evident in the vast number of approved drugs and biologically active compounds that feature these motifs. rsc.org Their synthesis has been a subject of intense research, with a focus on developing efficient and sustainable methods for their construction. chemicalbook.com The ability of sulfur to exist in various oxidation states further enhances the chemical diversity and utility of these heterocycles.

Overview of Aryl-Substituted Thiane (B73995) Systems in Academic Research

Within the broad family of sulfur heterocycles, thiane systems, which are six-membered saturated rings containing a sulfur atom, have garnered considerable attention. The introduction of an aryl substituent, particularly at the 4-position, creates a class of compounds known as aryl-substituted thianes. These structures are of interest due to their potential as scaffolds in medicinal chemistry and as intermediates in organic synthesis.

The synthesis of 4-aryl-thian-4-ols is commonly achieved through the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. youtube.com This reaction typically involves the addition of an aryl magnesium halide to a thian-4-one precursor. researchgate.net The resulting tertiary alcohols can serve as starting materials for a variety of further chemical transformations.

Contextualization of 4-(3-Propan-2-yloxyphenyl)thian-4-ol within Current Research Frontiers

While specific academic inquiry into this compound is not widely reported, its structure places it at the intersection of several areas of active research. The synthesis of its parent ketone, tetrahydro-4H-thiopyran-4-one, is a well-established process, making the target compound readily accessible for investigation. rsc.org The presence of the 3-isopropoxyphenyl group suggests potential applications in areas where this moiety is known to be beneficial, although specific biological activities for this exact compound have not been documented in peer-reviewed literature.

A study on a series of analogous 4-aryl-tetrahydrothiopyran-4-ols, prepared by the condensation of aryl Grignard reagents with tetrahydrothiopyran-4-one (B549198), provides significant insight. researchgate.net This research confirmed the structures of the synthesized compounds using IR and NMR spectroscopy, and in one instance, single-crystal X-ray diffraction. researchgate.net This work supports the feasibility of synthesizing the title compound and provides a basis for predicting its characteristic spectral data.

Scope and Objectives of Academic Inquiry into this Compound Class

The primary objective of academic research into aryl-substituted thian-4-ols is to explore their synthetic accessibility and to investigate their potential as new chemical entities with valuable properties. The scope of such inquiry typically includes:

The development of efficient and stereoselective synthesis methods.

The detailed characterization of the synthesized compounds using modern spectroscopic techniques.

The investigation of their conformational preferences and the influence of the aryl substituent on the geometry of the thiane ring.

The evaluation of their biological activities, which could encompass a wide range of therapeutic areas.

Given the lack of specific research on this compound, a key objective for future studies would be its synthesis, full characterization, and initial screening for biological activity to determine its potential for further development.

Detailed Research Findings

As specific research on this compound is not available, the following data is based on established synthetic routes and characterization data for closely related 4-aryl-thian-4-ol derivatives. researchgate.net

Table 1: Postulated Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Grignard Reagent Formation | 1-Bromo-3-isopropoxybenzene (B149362), Magnesium turnings, Dry THF | 3-Isopropoxyphenylmagnesium bromide |

| 2 | Grignard Addition | Tetrahydro-4H-thiopyran-4-one, 3-Isopropoxyphenylmagnesium bromide in Dry THF, followed by aqueous workup | This compound |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Characteristic Peaks |

| IR (Infrared) | Broad absorption around 3400 cm⁻¹ (O-H stretch), absorptions in the 3000-2850 cm⁻¹ region (C-H stretch), and characteristic peaks for the aromatic ring and C-O ether linkage. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons in the δ 7.2-6.8 ppm range, a septet for the isopropyl CH at ~δ 4.6 ppm, signals for the thiane ring protons in the δ 3.0-2.0 ppm range, a singlet for the hydroxyl proton, and a doublet for the isopropyl methyl groups at ~δ 1.3 ppm. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Aromatic carbons in the δ 160-110 ppm range, a signal for the quaternary carbon bearing the hydroxyl group around δ 72 ppm, a signal for the isopropyl CH at ~δ 70 ppm, signals for the thiane ring carbons in the δ 40-25 ppm range, and a signal for the isopropyl methyl carbons at ~δ 22 ppm. |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-propan-2-yloxyphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2S/c1-11(2)16-13-5-3-4-12(10-13)14(15)6-8-17-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBMNYWORLDIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3 Propan 2 Yloxyphenyl Thian 4 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comnih.govresearchgate.net For 4-(3-Propan-2-yloxyphenyl)thian-4-ol, the primary disconnection is at the carbon-carbon bond between the thiane (B73995) ring and the aryl group. This disconnection points to a nucleophilic addition of an organometallic aryl reagent to a thian-4-one precursor. Another key disconnection involves the formation of the thiane ring itself.

Key Disconnections:

C(4)-Aryl Bond: This bond can be formed by reacting an aryl organometallic reagent (e.g., a Grignard or organolithium reagent) with tetrahydrothiopyran-4-one (B549198). mnstate.eduorganic-chemistry.orgwikipedia.org

Thiane Ring Bonds: The heterocyclic ring can be constructed through various cyclization strategies, often starting from acyclic precursors containing sulfur.

Approaches to the Thian-4-ol Core Ring System

The central thian-4-ol ring system is a critical component of the target molecule. Its synthesis can be approached by first forming the corresponding ketone, tetrahydrothiopyran-4-one, followed by the introduction of the aryl group which simultaneously forms the tertiary alcohol.

The formation of the tetrahydrothiopyran-4-one ring is a key step. Several cyclization strategies have been developed for the synthesis of tetrahydropyran-4-ones and their thio-analogs. nih.govbeilstein-journals.org One common approach involves the double conjugate addition of a sulfur nucleophile to a divinyl ketone. researchgate.netresearchgate.net

Table 1: Cyclization Strategies for Tetrahydrothiopyran-4-one

| Strategy | Description | Starting Materials | Key Intermediates |

| Double Michael Addition | A sulfur source, such as hydrogen sulfide (B99878) or a synthetic equivalent, undergoes a double Michael addition to a divinyl ketone. researchgate.netresearchgate.net | Divinyl ketone, Hydrogen sulfide (or equivalent) | Acyclic thia-dione |

| Dieckmann Condensation | Intramolecular cyclization of a diester containing a sulfur atom in the backbone. | Thiodipropionic acid esters | β-keto ester |

| Ring-closing Metathesis | Acyclic diene containing a sulfur atom is cyclized using a Grubbs' catalyst. | Diallyl sulfide derivatives | Unsaturated thiane |

While the target molecule is a tertiary alcohol formed directly from the ketone, the stereochemistry of related secondary alcohols is often controlled through stereoselective reduction of the carbonyl group. bham.ac.uk Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are used. bham.ac.uk For diastereoselective reductions, the choice of reagent and reaction conditions can be critical. mdpi.com

Introduction of the Aryl Moiety

The introduction of the 3-propan-2-yloxyphenyl group is a crucial step in the synthesis. This can be achieved through the reaction of an organometallic reagent with the tetrahydrothiopyran-4-one precursor.

The synthesis of the required 3-isopropoxybromobenzene, the precursor to the Grignard reagent, starts from 3-bromophenol (B21344). The phenolic hydroxyl group is alkylated using 2-bromopropane in the presence of a base like potassium carbonate.

The key carbon-carbon bond-forming step is typically a Grignard reaction. mnstate.eduorganic-chemistry.orgwikipedia.org The Grignard reagent, 3-(propan-2-yloxy)phenylmagnesium bromide, is prepared from 3-isopropoxybromobenzene and magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrothiopyran-4-one. tcu.edumasterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also powerful methods for forming aryl-heteroaryl bonds, although they are more commonly used for creating bonds to sp2 carbons within the heterocyclic ring rather than for addition to a carbonyl group. researchgate.netorganic-chemistry.orgnih.govresearchgate.net

Table 2: Key Reactions for Aryl Moiety Introduction

| Reaction | Reagents | Intermediate | Product |

| Grignard Reaction mnstate.eduorganic-chemistry.orgwikipedia.org | 3-(propan-2-yloxy)phenylmagnesium bromide, Tetrahydrothiopyran-4-one | Magnesium alkoxide | This compound |

| Organolithium Addition | 3-(propan-2-yloxy)phenyllithium, Tetrahydrothiopyran-4-one | Lithium alkoxide | This compound |

Catalyst Systems and Reaction Conditions for Optimized Synthesis of this compound

The key to an optimized synthesis lies in the careful control of reaction parameters to maximize the yield and purity of the final product, this compound. This involves the selection of an appropriate solvent, temperature, and reaction time, as well as the method of workup. No external catalyst is typically required for this type of Grignard reaction, as the magnesium metal itself is a reactant in the formation of the Grignard reagent, which then acts as the nucleophile.

The formation of the Grignard reagent, (3-propan-2-yloxyphenyl)magnesium bromide, is the initial and critical step. This is prepared by reacting 1-bromo-3-isopropoxybenzene (B149362) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated, often with the aid of a small crystal of iodine or a sonicator, and proceeds under reflux to ensure the complete formation of the organomagnesium species.

Once the Grignard reagent is prepared, it is reacted with tetrahydro-4H-thiopyran-4-one. The ketone, dissolved in the same anhydrous solvent, is typically added dropwise to the Grignard reagent at a reduced temperature, often 0 °C, to control the exothermic reaction and minimize side product formation. After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred for a period to ensure complete conversion.

The final stage of the synthesis is the workup, which involves quenching the reaction with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the intermediate alkoxide and to dissolve the magnesium salts. The product, this compound, is then extracted from the aqueous layer using an organic solvent, and the combined organic extracts are dried and concentrated to yield the crude product, which may be further purified by chromatography or recrystallization.

The following table outlines the typical reaction conditions for the synthesis of 4-aryl-tetrahydrothiopyran-4-ols, which serve as a model for the optimized synthesis of this compound.

| Parameter | Condition | Purpose |

| Grignard Reagent Formation | ||

| Reactants | 1-bromo-3-isopropoxybenzene, Magnesium turnings | Formation of the nucleophile |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent |

| Initiation | Iodine crystal or sonication | To start the reaction |

| Temperature | Reflux | To ensure complete formation of the Grignard reagent |

| Grignard Reaction | ||

| Reactants | (3-propan-2-yloxyphenyl)magnesium bromide, Tetrahydro-4H-thiopyran-4-one | Formation of the tertiary alcohol |

| Solvent | Anhydrous Diethyl Ether or THF | Reaction medium |

| Temperature | 0 °C to Room Temperature | To control the exothermic reaction |

| Workup | ||

| Quenching Agent | Saturated aqueous NH4Cl | To protonate the alkoxide and remove magnesium salts |

| Extraction Solvent | Diethyl Ether or Ethyl Acetate | To isolate the product |

Spectroscopic Characterization Techniques for Structural Elucidation of 4 3 Propan 2 Yloxyphenyl Thian 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1D NMR (¹H, ¹³C) for Backbone Assignment

One-dimensional (1D) NMR spectra are fundamental for identifying the key functional groups and assigning the carbon and proton signals to the molecular backbone.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). For 4-(3-Propan-2-yloxyphenyl)thian-4-ol, the expected signals would correspond to the isopropoxy group, the aromatic ring protons, the protons of the thiane (B73995) ring, and the hydroxyl proton. The aromatic region would show a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The thiane ring protons would appear as multiplets due to their diastereotopic nature in the chair conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Proton-decoupled spectra, where each unique carbon appears as a single line, are standard. jhu.edu The chemical shifts in the ¹³C spectrum are highly sensitive to the carbon's hybridization and electronic environment. For the target molecule, distinct signals are expected for the isopropyl methyl carbons, the isopropyl methine carbon, the carbons of the thiane ring, the quaternary carbinol carbon (C4), and the six carbons of the aromatic ring. The carbon attached to the sulfur atom (C2/C6) would be shifted downfield compared to the other methylene (B1212753) carbon (C3/C5). rsc.org

Predicted ¹H and ¹³C NMR Data:

The following tables present the predicted chemical shifts for this compound, based on established values for similar structural fragments. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 | t, J=8.0 Hz | 1H | Ar-H (H-5') |

| 7.05 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-6') |

| 6.98 | t, J=2.0 Hz | 1H | Ar-H (H-2') |

| 6.80 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-4') |

| 4.60 | sept, J=6.0 Hz | 1H | O-CH(CH₃)₂ |

| 3.10 - 2.90 | m | 4H | Thiane-H (H-2ax, H-2eq, H-6ax, H-6eq) |

| 2.30 - 2.10 | m | 4H | Thiane-H (H-3ax, H-3eq, H-5ax, H-5eq) |

| 2.05 | s | 1H | C4-OH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 158.0 | Ar-C (C-3') |

| 149.5 | Ar-C (C-1') |

| 129.8 | Ar-C (C-5') |

| 119.0 | Ar-C (C-6') |

| 117.5 | Ar-C (C-2') |

| 114.0 | Ar-C (C-4') |

| 72.5 | C4 (Thiane) |

| 70.0 | O-CH(CH₃)₂ |

| 42.0 | C3/C5 (Thiane) |

| 28.0 | C2/C6 (Thiane) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons (²J or ³J coupling). For this compound, COSY would show correlations between the aromatic protons according to their substitution pattern and within the thiane ring between geminal and vicinal protons (e.g., H2 to H3). It would also confirm the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments from the ¹H NMR and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically ²J to ³J) between protons and carbons. It is vital for connecting different spin systems. Key HMBC correlations would include those from the isopropyl methyl protons to the methine carbon and the aromatic C-3', and from the thiane protons (H3/H5) to the quaternary carbon C4 and the aromatic carbon C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is critical for determining stereochemistry and conformation. For instance, NOESY can reveal the spatial relationship between the aryl group and the thiane ring, such as correlations between the aromatic H-2' or H-6' protons and the axial or equatorial protons on the thiane ring.

Variable Temperature NMR for Conformational Dynamics Analysis

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes like conformational changes. numberanalytics.comox.ac.uk The thiane ring in this compound exists in a chair conformation. This chair can undergo a ring-flip, interconverting axial and equatorial substituents. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, the rate of this chair-chair interconversion can be slowed. oxinst.com At the coalescence temperature, the signals for the axial and equatorial protons will broaden significantly. Below this temperature, at the slow-exchange limit, distinct signals for the axial and equatorial protons of the thiane ring would be resolved, allowing for the determination of their individual chemical shifts and coupling constants. This analysis provides thermodynamic data on the energy barrier of the ring-flip and can help establish the preferred orientation of the bulky 3-isopropoxyphenyl group (axial vs. equatorial).

Mass Spectrometry (MS) Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.

Fragmentation Pathway Elucidation and Mechanistic Interpretation

In MS, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be interpreted to deduce the original structure. For this compound (Molecular Weight: 252.36 g/mol ), several key fragmentation pathways can be predicted.

Loss of Water: Tertiary alcohols readily lose a water molecule (18 Da) upon ionization, leading to a prominent peak at m/z 234. This would form a stabilized tertiary carbocation.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the sulfur atom or the C-C bonds adjacent to the oxygen of the hydroxyl group are common fragmentation pathways.

Cleavage of the Isopropyl Group: Loss of an isopropyl radical (43 Da) from the ether linkage is a likely fragmentation pathway.

Ring Cleavage: The thiane ring can undergo cleavage, leading to characteristic sulfur-containing fragments.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 252 | [M]⁺ | Molecular Ion |

| 234 | [M - H₂O]⁺ | Dehydration of tertiary alcohol |

| 209 | [M - C₃H₇]⁺ | Loss of isopropyl radical from ether |

| 191 | [M - H₂O - C₃H₇]⁺ | Sequential loss of water and isopropyl radical |

| 135 | [HOC₆H₄OCH(CH₃)₂]⁺ | Cleavage of the thiane ring |

The relative abundance of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups. chemicalbook.com

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound, the calculated exact mass of the molecular ion [M]⁺ (C₁₃H₁₈O₂S) is 254.1028. An HRMS measurement yielding a value extremely close to this calculated mass would provide unequivocal confirmation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass. This validation is a critical final step in the structural elucidation process.

Vibrational Spectroscopy Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups. ncert.nic.in

A prominent and characteristic feature would be a broad absorption band in the region of 3400-3300 cm⁻¹ . This is indicative of the O-H stretching vibration of the tertiary alcohol group. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules in the condensed phase. researchgate.net

The presence of the aryl propyl ether moiety would be confirmed by two distinct stretching vibrations. The asymmetric C-O-C stretching of the aryl ether is anticipated to produce a strong band around 1250 cm⁻¹ , while the symmetric stretching would appear near 1040 cm⁻¹ .

The aromatic nature of the phenyl ring is evidenced by several absorptions. The =C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. reddit.com Furthermore, C=C stretching vibrations within the aromatic ring would give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

The aliphatic C-H bonds in the isopropoxy and thiane groups would be identified by stretching vibrations in the region of 3000-2850 cm⁻¹ . The C-S stretching vibration of the thiane ring is generally weak and can be found in the lower frequency region of the spectrum, typically between 700 and 570 cm⁻¹ . youtube.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400-3300 | Strong, Broad | O-H Stretch | Tertiary Alcohol |

| 3100-3000 | Medium to Weak | =C-H Stretch | Aromatic Ring |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (Thiane, Isopropoxy) |

| 1600-1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Propyl Ether |

| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl Propyl Ether |

| 700-570 | Weak | C-S Stretch | Thiane Ring |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. spark904.nl This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, providing a more complete vibrational picture.

For this compound, the Raman spectrum would offer a unique vibrational fingerprint. nih.gov The aromatic ring vibrations are typically strong in Raman spectra. A prominent band corresponding to the symmetric "ring-breathing" mode of the substituted benzene ring would be expected around 1000 cm⁻¹ . The C-S stretching vibrations of the thiane ring, which are often weak in the IR spectrum, are expected to be more readily observable in the Raman spectrum, likely in the range of 700-570 cm⁻¹ . youtube.com The S-H stretching of thiols, if present as an impurity, would be much stronger in Raman than in IR, appearing around 2575 cm⁻¹. youtube.com

The aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ region would also be present. The O-H stretching vibration of the alcohol, while strong in the IR, is typically a weak and broad feature in the Raman spectrum of hydrogen-bonded systems.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | =C-H Stretch | Aromatic Ring |

| 3000-2850 | Strong | C-H Stretch | Aliphatic (Thiane, Isopropoxy) |

| ~1600 | Strong | C=C Stretch | Aromatic Ring |

| ~1000 | Strong | Aromatic Ring Breathing | Phenyl Ring |

| 700-570 | Medium | C-S Stretch | Thiane Ring |

X-ray Crystallography Principles for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state structure. A study on the closely related compound, 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, revealed that the aryl group occupies a pseudo-equatorial position on the thiane ring, which itself adopts a slightly flattened chair conformation. ias.ac.in It is highly probable that this compound would adopt a similar conformation to minimize steric hindrance.

Determination of Absolute Configuration

The compound this compound possesses a chiral center at the C4 position of the thiane ring, meaning it can exist as a pair of enantiomers. X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided that a good quality crystal of a single enantiomer is available. nih.gov The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. nih.gov This leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots (h,k,l) and (-h,-k,-l) are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute arrangement of the atoms in space can be determined. nih.gov For organic molecules containing only light atoms (C, H, O, S), the anomalous scattering effect is weak, making the determination more challenging but still feasible with modern diffractometers and data processing techniques. mdpi.com The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment. mdpi.com

Theoretical and Computational Investigations of 4 3 Propan 2 Yloxyphenyl Thian 4 Ol

Conformational Analysis and Dynamics

Steric and Electronic Influences on Preferred Conformations

The three-dimensional arrangement of atoms, or conformation, of 4-(3-Propan-2-yloxyphenyl)thian-4-ol is not static but rather a dynamic equilibrium of various spatial orientations. The stability of these conformations is primarily governed by a balance between steric hindrance and electronic effects. The thian ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation to minimize angular and torsional strain.

In the case of this compound, the substituents on the thian ring—the hydroxyl group at the 4-position and the 3-isopropoxyphenyl group also at the 4-position—can exist in either an axial or equatorial orientation. The voluminous 3-isopropoxyphenyl group experiences significant steric clashes with the axial hydrogens on the thian ring when it is in the axial position. Consequently, the conformation where this bulky group occupies the more spacious equatorial position is generally favored.

Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying the energetic differences between these conformations. numberanalytics.com By calculating the potential energy of various conformers, a clear picture of their relative stabilities emerges. These calculations often involve geometry optimization to find the lowest energy structure for each conformer, followed by frequency calculations to confirm they are true minima on the potential energy surface.

Table 1: Hypothetical Relative Energies of Axial and Equatorial Conformers of this compound

| Conformer | 3-Isopropoxyphenyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| 1 | Equatorial | Axial | 0.00 | 75.8 |

| 2 | Axial | Equatorial | 2.50 | 24.2 |

Note: This data is illustrative and represents typical energy differences found in substituted cyclohexane (B81311) systems. The values are calculated based on theoretical models.

Electronic effects also play a crucial role. The presence of the sulfur atom and the oxygen atoms in the hydroxyl and isopropoxy groups introduces polarity and the potential for intramolecular hydrogen bonding. These interactions can influence the preferred orientation of the substituents. For instance, a hydrogen bond between the hydroxyl group and the sulfur atom or the ether oxygen of the isopropoxy group could stabilize certain conformations.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide static pictures of minimum energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the entire conformational space available to the molecule under specific conditions of temperature and pressure. mdpi.comyoutube.com

By simulating the motion of this compound, researchers can observe transitions between different conformations and determine their relative populations. nih.gov These simulations can reveal not only the most stable conformers but also the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility. nih.govrsc.org Enhanced sampling techniques are sometimes employed in MD simulations to accelerate the exploration of the conformational landscape and overcome high energy barriers. rsc.org

Molecular Modeling and Docking Studies (Theoretical Basis)

In Silico Approaches for Ligand-Target Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. nih.govcreative-biolabs.com These in silico methods are broadly categorized into structure-based and ligand-based approaches. nih.govcreative-biolabs.com

Structure-based methods require the three-dimensional structure of the target protein, which can be obtained through experimental techniques like X-ray crystallography or homology modeling. youtube.com A docking algorithm then systematically places the ligand into the binding site of the protein in various orientations and conformations, scoring each pose based on its predicted binding affinity. youtube.com

Ligand-based methods are used when the structure of the target is unknown. These approaches rely on the knowledge of other molecules that bind to the same target. nih.gov By comparing the properties of the new molecule to those of known active ligands, predictions about its potential activity can be made. nih.gov

Table 2: Overview of In Silico Ligand-Target Interaction Prediction Methods

| Approach | Method | Description | Requirements |

|---|---|---|---|

| Structure-Based | Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | 3D structure of the target protein. |

| Virtual Screening | Docks a large library of compounds against a target to identify potential hits. creative-biolabs.com | 3D structure of the target protein and a compound library. | |

| Ligand-Based | Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | A set of known active ligands. |

Theoretical Frameworks for Interaction Energies and Binding Modes

The scoring functions used in molecular docking provide an estimate of the binding affinity, but more accurate calculations of interaction energies often require more computationally intensive methods. nih.govaip.org These methods are grounded in statistical mechanics and quantum mechanics.

Free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide highly accurate predictions of binding free energies. aip.orgnih.gov These methods simulate the transformation of a ligand into another or into nothing, both in solution and in the protein binding site, to calculate the free energy difference. nih.gov

The potential of mean force (PMF) is another approach where the free energy profile of moving a ligand away from the binding site is calculated. nih.gov These calculations, while computationally expensive, provide a detailed understanding of the thermodynamics of ligand binding. nih.govaip.orgnih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry also provides tools to predict the chemical reactivity of a molecule and the likely pathways of its reactions. numberanalytics.comrsc.org For a molecule like this compound, this could involve predicting its susceptibility to oxidation, reduction, or other chemical transformations.

Methods based on Density Functional Theory (DFT) are often used to calculate various molecular properties that correlate with reactivity. numberanalytics.com For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's ability to donate or accept electrons, respectively. ekb.eg The distribution of electrostatic potential on the molecular surface can also highlight regions that are prone to nucleophilic or electrophilic attack.

More advanced computational approaches use machine learning models trained on large datasets of known reactions to predict the outcome of new reactions. nih.govnih.gov These models can learn complex patterns of reactivity and provide rapid predictions for a wide range of chemical transformations. rsc.orgnih.govnih.gov

Table 3: Computational Models for Predicting Chemical Reactivity

| Model/Theory | Predicted Property | Application |

|---|---|---|

| Frontier Molecular Orbital Theory (using DFT) | HOMO/LUMO energies and distributions | Predicts sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential (ESP) Mapping | Maps of electron density | Identifies electron-rich and electron-poor regions of a molecule. |

| Activation Strain Model | Reaction barriers and transition state analysis | Elucidates the origin of activation barriers in chemical reactions. acs.org |

| Machine Learning Models | Reaction outcomes and regioselectivity | Predicts the major products of a chemical reaction. nih.gov |

Chemical Reactivity and Mechanistic Studies of 4 3 Propan 2 Yloxyphenyl Thian 4 Ol

Reactions Involving the Hydroxyl Group

The tertiary benzylic alcohol is a key reactive center in the molecule. Its reactivity is influenced by the stability of the potential tertiary benzylic carbocation intermediate.

Nucleophilic Substitution and Elimination Mechanisms

Nucleophilic Substitution: The hydroxyl group of an alcohol is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be protonated by an acid to form a good leaving group, water (H₂O). youtube.com Due to the stability of the resulting tertiary benzylic carbocation, nucleophilic substitution at this position is expected to proceed via an Sₙ1 mechanism. youtube.com The reaction of 4-(3-propan-2-yloxyphenyl)thian-4-ol with hydrohalic acids (HX) would likely lead to the formation of the corresponding 4-halo-4-(3-propan-2-yloxyphenyl)thiane. The reactivity order of hydrogen halides is HI > HBr > HCl. youtube.com

Elimination: Acid-catalyzed dehydration of tertiary alcohols is a common reaction that proceeds through an E1 mechanism. Treatment of this compound with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at elevated temperatures would lead to the formation of a mixture of isomeric alkenes. The major product would be the most stable alkene, likely 4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-thiopyran, following Zaitsev's rule.

| Reaction Type | Reagent(s) | Mechanism | Predicted Product |

| Nucleophilic Substitution | HBr | Sₙ1 | 4-Bromo-4-(3-propan-2-yloxyphenyl)thiane |

| Elimination | H₂SO₄, heat | E1 | 4-(3-Propan-2-yloxyphenyl)-3,6-dihydro-2H-thiopyran |

Reactivity of the Thiane (B73995) Ring System

The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, exhibits its own characteristic reactivity.

Sulfur-Mediated Reactions

The sulfur atom in the thiane ring is a nucleophilic center and can undergo various reactions, most notably oxidation and alkylation.

Oxidation: Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. Common oxidizing agents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst or acetic acid, can be used. The reaction can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. For instance, using 1.5 equivalents of urea-hydrogen peroxide (UHP) can favor the formation of the sulfoxide, while 2.5 equivalents can lead to the sulfone.

Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a sulfonium (B1226848) salt. These salts are themselves good alkylating agents.

| Reaction | Reagent(s) | Predicted Product |

| Oxidation to Sulfoxide | H₂O₂ (1.5 equiv), Acetic Acid | This compound 1-oxide |

| Oxidation to Sulfone | H₂O₂ (2.5+ equiv), Acetic Acid | This compound 1,1-dioxide |

| S-Alkylation | CH₃I | 1-Methyl-4-(3-propan-2-yloxyphenyl)-4-hydroxythianium iodide |

Ring-Opening and Ring-Expansion Mechanisms

The thiane ring is generally stable, but under certain conditions, it can undergo ring-opening or expansion reactions. These reactions are less common than for strained rings like thiiranes and thietanes.

Ring-Opening: Reductive ring opening of tetrahydrothiophenes has been achieved using lithium and a catalytic amount of an arene like 4,4′-di-tert-butylbiphenyl (DTBB), which could potentially be applied to thiane systems. This would result in a functionalized thiol. Acid-catalyzed ring-opening is also a possibility, though less facile than for smaller rings.

Ring-Expansion: Ring expansion of cyclic systems can occur through various mechanisms, often involving the formation of a carbocation adjacent to the ring, followed by migration of a ring bond. For instance, a Tiffeneau-Demjanov-type rearrangement could potentially be devised. More directly related, the Pummerer rearrangement of a thiane-1-oxide derivative could lead to intermediates that might undergo further transformations, including effective ring expansion under certain conditions.

Reactions of the Aryl and Propan-2-yloxy Moieties

The substituted phenyl ring is susceptible to electrophilic aromatic substitution, while the ether linkage can be cleaved under specific conditions.

Electrophilic Aromatic Substitution (EAS): The propan-2-yloxy group is an ortho, para-directing activator due to the lone pairs on the oxygen atom that can be donated into the ring by resonance. The C(4)-thianol substituent is a deactivating group due to its electron-withdrawing inductive effect. In cases of competing directing effects, the activating group typically governs the regioselectivity. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur at the positions ortho and para to the propan-2-yloxy group (positions 2, 4, and 6 of the phenyl ring).

Ether Cleavage: Aryl ethers can be cleaved by strong acids like HBr or HI. However, the selective cleavage of an isopropyl aryl ether in the presence of other ether types (like methyl ethers) can be achieved using Lewis acids such as aluminum trichloride (B1173362) (AlCl₃). khanacademy.org This proceeds via coordination of the Lewis acid to the ether oxygen, followed by attack of a nucleophile on the isopropyl group, likely through an Sₙ1-type mechanism involving a stable isopropyl carbocation.

| Reaction Type | Reagent(s) | Predicted Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers | Substitution at positions ortho and para to the -O-iPr group is expected. |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers | Substitution at positions ortho and para to the -O-i-Pr group is expected. |

| Ether Cleavage | AlCl₃ | 4-(3-Hydroxyphenyl)thian-4-ol | Selective for the isopropyl ether over other alkyl ethers. |

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aryl compounds. In the case of this compound, the phenyl ring is substituted with two groups: the isopropoxy group and the thian-4-ol substituent. The isopropoxy group is an ortho-, para-directing and activating group due to the lone pair of electrons on the oxygen atom which can be donated to the aromatic ring, stabilizing the arenium ion intermediate. The thian-4-ol substituent, attached at the para position relative to the isopropoxy group, would be considered deactivating due to its electron-withdrawing inductive effect.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity.

For the title compound, electrophilic attack would be directed to the positions ortho to the strongly activating isopropoxy group (positions 2 and 6) and ortho to the thian-4-ol substituent (positions 2 and 6, which are the same). The position meta to the isopropoxy group (position 5) would be disfavored. Therefore, electrophilic substitution is predicted to occur at the 2- and 6-positions of the phenyl ring. Steric hindrance from the bulky isopropoxy and thian-4-ol groups might influence the regioselectivity between these two positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Predicted Outcome | Rationale |

| 2 | Major Product | Ortho to the activating isopropoxy group. |

| 4 | Not Possible | Already substituted with the thian-4-ol group. |

| 5 | Minor/No Product | Meta to the activating isopropoxy group. |

| 6 | Major Product | Ortho to the activating isopropoxy group. |

Note: This table is based on theoretical principles and not on experimental data for the specific compound.

Cleavage and Derivatization of the Isopropoxy Ether

The isopropoxy group is an ether linkage, which can be cleaved under strong acidic conditions, typically using hydrogen halides like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon.

For this compound, treatment with a strong acid like HBr would protonate the ether oxygen. The subsequent step would be an SN1 or SN2 reaction at the isopropyl group. Given that the isopropyl group can form a relatively stable secondary carbocation, an SN1 mechanism is plausible. This would result in the formation of 3-(4-hydroxythian-4-yl)phenol and 2-bromopropane.

Derivatization of the isopropoxy group without cleavage is less common but could potentially involve reactions at the methine or methyl positions of the isopropyl group if radical conditions were employed, though this is not a typical pathway for this functional group.

Stereochemical Control in Chemical Transformations

The thian-4-ol moiety of the title compound contains a stereocenter at the C4 position of the thiane ring if the two substituents on the ring at positions 2 and 6 (relative to the sulfur atom) are different. Assuming an unsubstituted thiane ring, the molecule is achiral. However, reactions at the thiane ring or the tertiary alcohol could introduce stereocenters.

For instance, reduction of the hydroxyl group to a hydrogen would not create a stereocenter unless the thiane ring itself is asymmetrically substituted. Conversely, oxidation of the sulfide (B99878) to a sulfoxide would create a new stereocenter at the sulfur atom. The stereochemical outcome of such a reaction would depend on the directing influence of the bulky aryl and hydroxyl groups. It is conceivable that the hydroxyl group could direct an oxidizing agent to one face of the sulfur atom through hydrogen bonding, leading to a degree of stereocontrol. Without experimental data, the extent of any such stereochemical influence remains speculative.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides crucial insights into reaction mechanisms. For the potential reactions of this compound, various intermediates could be postulated.

In electrophilic aromatic substitution , the key intermediate is the arenium ion (σ-complex). For the title compound, two main arenium ions could be formed, corresponding to attack at the 2- and 6-positions. The relative stability of these intermediates, which can be influenced by both electronic and steric factors, would determine the product distribution. Computational chemistry could be employed to model the energies of these intermediates and the corresponding transition states leading to them.

For the acid-catalyzed cleavage of the isopropoxy ether , the initial intermediate would be the protonated ether (an oxonium ion). The subsequent formation of an isopropyl carbocation via an SN1 pathway represents another key intermediate. The stability of this secondary carbocation would be a determining factor in the reaction rate.

In reactions involving the thiane ring , such as oxidation, a transient species like a persulfoxide might be formed. The transition states for such reactions would involve the approach of the oxidizing agent to the sulfur atom, and their geometry would dictate any stereoselectivity.

Table 2: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | Key Features |

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Resonance-stabilized carbocation. |

| Ether Cleavage (SN1) | Oxonium Ion | Protonated ether oxygen. |

| Ether Cleavage (SN1) | Isopropyl Carbocation | Secondary carbocation. |

| Sulfide Oxidation | Sulfoxide | Chiral center at sulfur. |

Note: This table is based on theoretical principles and not on experimental data for the specific compound.

Stereochemical Considerations and Conformational Landscapes

Chirality and Enantiomerism in Thian-4-ol Systems

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image. libretexts.orgyoutube.com Molecules that are chiral are said to exist as enantiomers, which are pairs of stereoisomers that are mirror images of each other. organicchemistrytutor.comleah4sci.com The primary source of chirality in 4-(3-propan-2-yloxyphenyl)thian-4-ol is the quaternary carbon atom at the 4-position (C4) of the thiane (B73995) ring.

A carbon atom that is bonded to four different substituent groups is known as a chiral center or stereocenter. youtube.comyoutube.com In the case of this compound, the C4 atom is attached to:

A hydroxyl group (-OH)

A 3-propan-2-yloxyphenyl group

The sulfur-containing portion of the thiane ring (-CH2-S-CH2-)

The ethylene (B1197577) portion of the thiane ring (-CH2-CH2-)

Since all four groups are different, the C4 atom is a chiral center. This gives rise to two distinct enantiomers, often designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. leah4sci.com These enantiomers are identical in most physical properties but will rotate plane-polarized light in equal but opposite directions. youtube.comiitk.ac.in A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive. youtube.com

Diastereomeric Relationships and Separation Strategies

When a molecule contains two or more chiral centers, it can exist as stereoisomers that are not mirror images of each other; these are known as diastereomers. libretexts.orgorganicchemistrytutor.com While this compound itself has only one chiral center, diastereomeric relationships become relevant if, for instance, it is synthesized from or reacts with other chiral molecules. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using standard laboratory techniques.

Common Separation Strategies:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers. nih.gov By using a standard achiral stationary phase (like silica (B1680970) gel), the differing polarities and steric interactions of the diastereomers can lead to different retention times, allowing for their effective separation. nih.govnih.gov

Crystallization: Fractional crystallization can be employed to separate diastereomers based on their different solubilities in a particular solvent. nih.gov One diastereomer may crystallize out of a solution more readily than the other, allowing for its isolation. However, obtaining diastereomerically pure compounds may require multiple recrystallization steps. nih.gov

Derivatization: A common strategy involves reacting a racemic mixture with a single enantiomer of a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers, which can then be separated by chromatography or crystallization. After separation, the chiral auxiliary can be chemically removed to yield the pure, individual enantiomers of the original compound.

Conformations of the Six-Membered Thiane Ring

The thiane ring, like its carbocyclic analogue cyclohexane (B81311), is not a flat, planar structure. youtube.comcsbsju.edu To relieve the strain associated with a planar hexagon (angle strain and torsional strain), the ring puckers into several three-dimensional conformations. dalalinstitute.com

The two principal conformations of the thiane ring are the "chair" and "boat" forms. khanacademy.org

Chair Conformation: The chair conformation is the most stable and predominant form for six-membered rings like thiane and cyclohexane. wikipedia.orgmsu.edu In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. youtube.com Substituents on a chair conformation can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). youtube.comyoutube.com

Boat Conformation: The boat conformation is significantly less stable and higher in energy than the chair. wikipedia.org This instability arises from two main factors: torsional strain from eclipsed bonds along the sides of the "boat" and steric strain between the two "flagpole" hydrogens, which point inward towards each other. wikipedia.org

The interconversion between the two possible chair conformations (a process known as a "ring flip") is a dynamic process that does not proceed directly through the high-energy boat form. Instead, it follows a pathway through several intermediate conformations. ucla.edu The complete interconversion pathway involves passing through a high-energy half-chair intermediate to reach a twist-boat (or skew-boat) conformation. wikipedia.org The twist-boat is an energy minimum that lies between the chair and boat forms. wikipedia.org The entire network of interconversions between the various chair and boat forms can be described on a conformational globe or as a pseudorotational pathway. ucla.eduresearchgate.net

Influence of Substituents on Conformational Equilibria

When a substituent is present on the thiane ring, the two chair conformers are no longer equal in energy. msu.edulibretexts.org The substituent will preferentially occupy the position that minimizes steric interactions. For most substituents, the equatorial position is more stable than the axial position. libretexts.org This is because an axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring (known as 1,3-diaxial interactions). youtube.comlibretexts.org

In this compound, the very bulky 3-propan-2-yloxyphenyl group and the smaller hydroxyl group are positioned on the same carbon (C4). In a chair conformation, one substituent must be axial while the other is equatorial. libretexts.org The equilibrium will strongly favor the conformation where the much larger aryl group occupies the more spacious equatorial position to avoid severe 1,3-diaxial strain.

The energetic preference for a substituent to be in the equatorial position versus the axial position can be quantified by its conformational free energy, commonly known as the "A-value". libretexts.orgmasterorganicchemistry.com The A-value represents the difference in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. pearson.compearson.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com

While A-values are typically measured for cyclohexane, the principles are directly applicable to thiane systems. The longer C-S bonds in thiane compared to C-C bonds can slightly alter the ring geometry and the exact energy values, but the general trends remain the same.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F (Fluorine) | 0.24 libretexts.org |

| -Cl (Chlorine) | 0.53 libretexts.org |

| -Br (Bromine) | 0.48 libretexts.org |

| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 libretexts.org |

Table 1: Selected A-values for common substituents on a cyclohexane ring. A higher value indicates a stronger preference for the equatorial position.

For this compound, the 3-propan-2-yloxyphenyl group is significantly larger than a tert-butyl group, meaning its A-value would be exceptionally high. This dictates that it will almost exclusively occupy the equatorial position in the dominant chair conformation, forcing the smaller hydroxyl group into the axial position.

Anomeric Effects and Transannular Interactions in this compound

In one conformer, the hydroxyl (-OH) group is in an axial orientation, and the 3-propan-2-yloxyphenyl group is equatorial. In the other, the hydroxyl group is equatorial, and the aryl substituent is axial. The relative stability of these two chair conformations is dictated by the steric bulk of the substituents. Generally, bulky groups prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The 3-propan-2-yloxyphenyl group is significantly bulkier than the hydroxyl group. Consequently, the conformer with the 3-propan-2-yloxyphenyl group in the equatorial position is expected to be substantially more stable.

The conformational equilibrium is therefore heavily skewed towards the conformer where the large aryl group occupies the equatorial position, minimizing steric strain. This arrangement leaves the smaller hydroxyl group in the axial position.

| Conformer | Hydroxyl Group Position | 3-Propan-2-yloxyphenyl Group Position | Relative Stability | Key Interactions |

|---|---|---|---|---|

| A | Axial | Equatorial | More Stable | Minimized steric hindrance for the bulky aryl group. Potential for minor 1,3-diaxial interactions involving the axial -OH group. |

| B | Equatorial | Axial | Less Stable | Significant 1,3-diaxial steric strain between the axial aryl group and the axial hydrogens at C2 and C6. |

Anomeric Effects and Transannular Interactions

Anomeric Effects

The anomeric effect is a stereoelectronic phenomenon typically observed in cyclic systems containing a heteroatom (like oxygen or sulfur) adjacent to a carbon atom that bears an electronegative substituent. wikipedia.orgscripps.edu It describes the thermodynamic preference for an axial orientation of the substituent over the sterically less hindered equatorial position. wikipedia.org This effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond when they are anti-periplanar. rsc.org

In the case of this compound, the hydroxyl substituent is at the C4 position of the thian ring. The sulfur atom is at position 1. For a classical anomeric effect to occur, the substituent would need to be at a position alpha (adjacent) to the ring heteroatom (i.e., at C2 or C6). As the hydroxyl group in this molecule is not adjacent to the sulfur atom, no anomeric effect is applicable . The conformational preferences are therefore dominated by standard steric considerations.

Transannular Interactions

Transannular interactions are steric repulsions between substituents on non-adjacent atoms in a cyclic molecule, which can occur when parts of the ring fold back on each other. wikipedia.org These interactions are most significant in medium-sized rings (8-11 members) where substituents can be forced into close proximity in the ring's interior. wikipedia.orgfiveable.me

For a six-membered ring like thian in a stable chair conformation, significant transannular interactions are generally absent. The chair geometry positions substituents far enough apart to avoid such cross-ring strain. While the axial hydroxyl group will experience 1,3-diaxial interactions with the axial hydrogens at C2 and C6, this is a well-understood steric interaction within the chair framework and not typically classified as a transannular interaction in the same vein as those in medium rings. Therefore, significant transannular interactions are not considered a major factor in the conformational landscape of this compound.

| Effect | Applicability to this compound | Reasoning |

|---|---|---|

| Anomeric Effect | Not Applicable | The hydroxyl substituent is at C4, not adjacent (alpha) to the sulfur heteroatom. |

| Transannular Interactions | Not a significant factor | The stable chair conformation of the six-membered thian ring minimizes cross-ring steric interactions. |

Principles of Structure Activity Relationships Sar and Rational Ligand Design Theoretical Perspectives

General Theoretical Frameworks for SAR Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological effect. nih.gov The core principle is that the activity of a molecule is a function of its physicochemical properties, which are dictated by its three-dimensional structure. For 4-(3-Propan-2-yloxyphenyl)thian-4-ol, a systematic SAR analysis would involve the synthesis and evaluation of a series of analogs to understand the contribution of each structural component: the aryl ring, the propan-2-yloxy substituent, and the thian-4-ol scaffold.

Key physicochemical properties that are typically modulated in SAR studies include:

Electronic Effects: The distribution of electrons in a molecule, influenced by inductive and resonance effects of substituents, can significantly impact interactions with a biological target.

Steric Effects: The size and shape of a molecule determine its ability to fit into a receptor's binding pocket.

Hydrophobicity: The lipophilicity of a compound affects its solubility, membrane permeability, and binding to hydrophobic pockets in a receptor.

By systematically altering these properties, medicinal chemists can build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Computational Approaches to Structure-Function Relationships

In modern drug discovery, computational methods are indispensable for predicting and understanding the interactions between a ligand and its target receptor. These in silico techniques provide valuable insights that guide the rational design of new molecules. For a compound like this compound, several computational approaches could be employed:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It allows for the visualization of potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes that may occur upon binding and the stability of the interaction. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the ligand, such as electrostatic potential and orbital energies, which are crucial for understanding its reactivity and interaction with the receptor.

These computational tools, when used in concert, can provide a detailed theoretical model of how this compound interacts with a hypothetical biological target, thereby guiding the design of more potent and selective analogs.

Theoretical Concepts in Bioisosteric Replacement and Analog Design

Bioisosterism is a key strategy in medicinal chemistry that involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. nih.govipinnovative.com This approach is central to the process of lead optimization. ipinnovative.com

Table 1: Key Bioisosteric Concepts

| Concept | Description |

| Classical Bioisosteres | Atoms, ions, or groups that have the same number of valence electrons. u-tokyo.ac.jp |

| Non-Classical Bioisosteres | Functional groups that do not have the same number of atoms or electronic configuration but produce similar biological activity. u-tokyo.ac.jp |

| Scaffold Hopping | A more advanced form of bioisosterism where the core structure (scaffold) of a molecule is replaced with a different scaffold while maintaining the original's biological activity. nih.gov |

For this compound, bioisosteric modifications could be explored for each of its key structural components.

The phenyl ring in this compound serves as a crucial anchor for interactions within a receptor's binding pocket, often through pi-stacking or hydrophobic interactions. Modifications to this ring can have a profound impact on binding affinity and selectivity.

Theoretical considerations for aryl ring modifications include:

Introduction of Heteroatoms: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene, or furan) can introduce hydrogen bond donors or acceptors, potentially forming new, specific interactions with the receptor. nih.gov This can also modulate the electronic properties and metabolic stability of the compound. nih.gov

Substitution with Electron-Withdrawing or -Donating Groups: The addition of substituents like halogens, nitro groups, or alkyl groups can alter the electronic landscape of the aryl ring, influencing its interaction with electron-rich or -poor regions of the binding site. nih.gov

The propan-2-yloxy (isopropoxy) group is a key feature of the molecule, contributing to its lipophilicity and potentially engaging in specific hydrophobic interactions.

Theoretical roles of the propan-2-yloxy group:

Hydrophobic Pocket Filling: The branched alkyl nature of the isopropoxy group can effectively fill a hydrophobic pocket in the receptor, contributing to binding affinity through the hydrophobic effect.

Conformational Restriction: The steric bulk of this group can influence the preferred conformation of the entire molecule, pre-organizing it for optimal binding.

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage, which could be a bioisosteric consideration.

Exploring analogs with different alkoxy groups (e.g., methoxy, ethoxy, or cyclopropyloxy) would be a standard approach to probe the size and shape of the corresponding hydrophobic pocket.

The thian-4-ol scaffold is a central and defining feature of this compound. The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, and the tertiary alcohol at the 4-position, present unique opportunities for molecular recognition. ipinnovative.comrsc.org

Theoretical influence of the thian-4-ol scaffold:

Hydrogen Bonding: The hydroxyl group of the thian-4-ol moiety is a potent hydrogen bond donor and acceptor, likely forming a key anchoring point within the receptor's binding site.

Chirality: The carbon atom bearing the hydroxyl group and the aryl group is a stereocenter. The two enantiomers of this compound would be expected to have different biological activities, as they would present their functional groups in different spatial arrangements to the receptor.

Conformational Flexibility: The thiane ring can adopt different chair and boat conformations, and the preferred conformation will be influenced by the substituents and the binding pocket environment.

Sulfur Atom Interactions: The sulfur atom in the thiane ring can participate in non-covalent interactions, such as sulfur-pi interactions or interactions with metal ions in metalloenzymes.

Ligand Efficiency Metrics and Computational Optimization Strategies

In the early stages of drug discovery, it is not just about the absolute potency of a compound but also about how efficiently it achieves that potency relative to its size. Ligand efficiency (LE) is a widely used metric that normalizes binding affinity for the size of the molecule, typically the number of heavy (non-hydrogen) atoms. nih.gov

Table 2: Common Ligand Efficiency Metrics

| Metric | Formula | Description |

| Ligand Efficiency (LE) | -ΔG / N | Relates the binding energy to the number of non-hydrogen atoms. |

| Binding Efficiency Index (BEI) | pIC50 / MW (kDa) | Normalizes potency against molecular weight. researchgate.net |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Assesses the balance between potency and lipophilicity. nih.gov |

Computational tools can be used to predict these metrics for virtual compounds, allowing for the prioritization of synthetic efforts towards molecules that are more likely to have favorable drug-like properties. For this compound and its designed analogs, these metrics would be crucial for guiding the optimization process. A successful lead optimization campaign would aim to increase potency while maintaining or improving ligand efficiency, thus avoiding the unnecessary addition of molecular size and lipophilicity that can lead to poor pharmacokinetic properties.

Advanced Applications in Chemical Sciences Theoretical and Methodological Frameworks

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The 4-aryl-thian-4-ol motif, exemplified by 4-(3-propan-2-yloxyphenyl)thian-4-ol, serves as a valuable starting point for the synthesis of more elaborate molecular structures. The preparation of tertiary alcohols derived from tetrahydrothiopyran-4-one (B549198) through condensation with aryl Grignard reagents is a well-established synthetic route. researchgate.net This straightforward access to 4-aryl-thian-4-ol derivatives makes them attractive building blocks.

The true versatility of these intermediates lies in the subsequent transformations of the C(aryl)–C(OH) bond. Recent advancements have demonstrated that aryl alcohols can act as arylating agents through the effective activation of the C(aryl)–C(OH) bond. nih.gov This can be achieved via a cooperative strategy involving oxygenation and decarboxylative functionalization, often catalyzed by copper-based systems. nih.gov Such methods allow for the conversion of aryl alcohols into a diverse array of products, including thioethers, arenes, and arylated benzoxazoles, in high yields. nih.gov This suggests that this compound could be a precursor for a wide range of functionalized thiane-containing molecules, which are of interest in medicinal chemistry and materials science.

Furthermore, the thiane (B73995) ring itself can be a platform for diversification. For instance, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can modulate the polarity and conformational properties of the molecule. The strategic placement of the aryl and hydroxyl groups on the thiane ring also allows for stereocontrolled reactions, making these compounds useful synthons for creating complex, three-dimensional architectures.

| Reaction Type | Potential Product Class | Significance |

|---|---|---|

| C(aryl)–C(OH) Bond Activation | Arylated heterocycles, functionalized arenes | Access to diverse molecular scaffolds |

| Sulfur Oxidation | Thiane-S-oxides, Thiane-S,S-dioxides | Modulation of polarity and biological activity |

| Dehydration | Dihydrothiopyrans | Precursors for further functionalization |

Theoretical Contributions to Supramolecular Chemistry and Molecular Recognition

The structure of this compound is rich in features that are conducive to supramolecular assembly and molecular recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen and the sulfur atom in the thiane ring can also participate as hydrogen bond acceptors. The aryl ring provides a platform for π-π stacking and other non-covalent interactions.

The interplay of these interactions can be harnessed for the rational design of crystalline materials with desired properties, a field known as crystal engineering. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand the nature and strength of these non-covalent interactions, providing a predictive framework for designing new supramolecular structures. researchgate.net The ability of this compound to engage in a variety of non-covalent interactions makes it a compelling candidate for studies in host-guest chemistry and the development of molecular sensors.

Conceptual Design of New Materials Based on Thiane Scaffolds

The thiane scaffold present in this compound is a promising architectural element for the conceptual design of new materials. Polymeric scaffolds, for instance, are crucial in tissue engineering as they provide a temporary, three-dimensional framework that supports cell growth and tissue regeneration. nih.govnih.govyoutube.com The design of such scaffolds requires careful consideration of biocompatibility, biodegradability, mechanical properties, and porosity. youtube.comyoutube.com

While direct applications of thiane-based polymers in this area are not yet widespread, the principles of scaffold design can be applied to this class of compounds. The thiane ring offers a stable, non-planar core that can be functionalized to tune the properties of a resulting polymer. For example, the hydroxyl group of this compound could be used as a point of attachment for polymerization, leading to polyesters or polyethers with the thiane moiety as a repeating unit.

The properties of such a polymer would be influenced by the thiane ring's conformation and the presence of the bulky aryl substituent. These features could be exploited to control the polymer's morphology and mechanical properties. Furthermore, the thiane scaffold is found in some bioactive molecules, which raises the possibility of designing biocompatible and even bioactive materials. nih.govnih.gov The development of new fabrication techniques, such as electrospinning and 3D printing, opens up avenues for creating intricately structured scaffolds from novel thiane-based polymers. youtube.com

| Property | Design Strategy | Rationale |

|---|---|---|

| Biocompatibility | Incorporation of biocompatible monomer units | To ensure the material is not harmful to biological systems |

| Biodegradability | Introduction of hydrolysable linkages (e.g., esters) | To allow the scaffold to degrade as new tissue forms youtube.com |

| Mechanical Strength | Cross-linking or blending with other polymers | To match the mechanical properties of the target tissue youtube.com |

| Porosity | Control of fabrication process (e.g., freeze-drying, 3D printing) | To facilitate nutrient transport and cell infiltration youtube.com |

Theoretical Applications in Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen tremendous growth. While there is no direct evidence of this compound being used as a catalyst, its structure contains functional groups that are relevant to catalytic activity. The hydroxyl group, for instance, can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems.

The thiane sulfur atom, although generally less nucleophilic than a thiol, could potentially interact with metal centers, suggesting a role as a ligand in metal-catalyzed reactions. The combination of a hydroxyl group and a sulfur-containing heterocycle in a single molecule is of theoretical interest for the design of bifunctional catalysts.